(2-Iodoethyl)cyclohexane

Catalog No.
S3481460
CAS No.
80203-35-6
M.F
C8H15I
M. Wt
238.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2-Iodoethyl)cyclohexane

CAS Number

80203-35-6

Product Name

(2-Iodoethyl)cyclohexane

IUPAC Name

2-iodoethylcyclohexane

Molecular Formula

C8H15I

Molecular Weight

238.11 g/mol

InChI

InChI=1S/C8H15I/c9-7-6-8-4-2-1-3-5-8/h8H,1-7H2

InChI Key

QQLSWNGYIUYOQV-UHFFFAOYSA-N

SMILES

C1CCC(CC1)CCI

Canonical SMILES

C1CCC(CC1)CCI

(2-Iodoethyl)cyclohexane is an organoiodine compound characterized by the molecular formula C8H15IC_8H_{15}I. It is a derivative of cyclohexane, where an ethyl group is substituted with an iodine atom at the second position. This compound is notable for its unique structure, which combines the properties of both cyclohexane and iodinated compounds, making it useful in various chemical applications and research areas.

  • Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophiles such as sodium azide or potassium cyanide. This allows for the formation of new compounds like (2-azidoethyl)cyclohexane or (2-cyanoethyl)cyclohexane.
  • Oxidation and Reduction Reactions: The compound can undergo oxidation to yield different products, influenced by the reagents and conditions used. Common oxidizing agents include potassium permanganate and chromium trioxide .

These reactions are significant for synthesizing more complex organic molecules and exploring new chemical pathways.

Mechanism of Action

The compound may interact with biological targets similarly to other cyclohexane derivatives, potentially affecting biochemical pathways related to drug metabolism. Its structural similarity to other cyclic compounds suggests that it could influence enzyme activity and receptor binding.

(2-Iodoethyl)cyclohexane can be synthesized through several methods:

  • Hydrogen Iodide Addition: One common method involves the addition of hydrogen iodide to cyclohexene, leading to the formation of iodocyclohexane, which can subsequently react to form (2-Iodoethyl)cyclohexane.
  • Industrial Production: In industrial settings, large-scale synthesis often employs optimized reaction conditions to maximize yield and purity. This may involve using catalysts and controlled environments to minimize by-products.

The compound has several applications across different fields:

  • Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
  • Medicinal Chemistry: Researchers explore its potential use in developing pharmaceuticals due to its unique structural properties.
  • Material Science: It is utilized in synthesizing materials with specific properties for industrial applications .

Interaction studies involving (2-Iodoethyl)cyclohexane typically focus on its reactivity with nucleophiles and electrophiles. Such studies help elucidate its potential as a building block in organic synthesis and its behavior in biological systems. Understanding these interactions can lead to insights into how this compound might be used in drug development or material science applications.

Similar Compounds

  • Iodocyclohexane: An iodinated compound where the iodine atom is directly attached to the cyclohexane ring.
  • Chlorocyclohexane: A compound where the iodine atom is replaced with a chlorine atom.
  • Bromocyclohexane: A similar compound with bromine replacing iodine.

Uniqueness

(2-Iodoethyl)cyclohexane stands out due to its unique combination of an ethyl group and an iodine atom, which imparts distinct chemical properties compared to other halogenated cyclohexanes. This uniqueness enhances its value in specific applications within organic synthesis and medicinal chemistry, allowing for diverse functionalization possibilities that are not readily available in simpler halogenated derivatives .

XLogP3

4.8

Dates

Modify: 2023-08-19

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